REACTION_SMILES
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[C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])([OH:16])=[O:17].[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[Cl:25][CH2:26][Cl:27].[s:1]1[cH:2][cH:3][c:4]2[c:9]1[CH2:8][CH2:7][NH:6][CH2:5]2>>[s:1]1[cH:2][cH:3][c:4]2[c:9]1[CH2:8][CH2:7][N:6]([C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16])[CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc2c(s1)CCNC2
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCc2sccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |